2-Ethyl-4-methylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methylpentanenitrile is an organic compound with the molecular formula C8H15N . It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-4-methylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-4-methylpentan-1-ol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding alkyl chloride, which is then treated with sodium cyanide (NaCN) to yield the nitrile .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic dehydration of the corresponding amide or the direct amination of the corresponding alkyl halide. These methods are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-methylpentanenitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Reduction: LiAlH4 in anhydrous ether.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Substitution: Sodium cyanide (NaCN) for nucleophilic substitution.
Major Products Formed:
Reduction: Primary amine.
Hydrolysis: Carboxylic acid.
Substitution: Various substituted nitriles.
Scientific Research Applications
2-Ethyl-4-methylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-4-methylpentanenitrile involves its interaction with various molecular targets. In reduction reactions, the nitrile group is attacked by a hydride ion, leading to the formation of an imine intermediate, which is further reduced to an amine . In hydrolysis reactions, the nitrile group is converted to a carboxylic acid through the addition of water and subsequent rearrangement .
Comparison with Similar Compounds
- 2-Methylpentanenitrile
- Butyronitrile
- Valeronitrile
Comparison: 2-Ethyl-4-methylpentanenitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable in specialized research and industrial processes .
Properties
CAS No. |
79509-80-1 |
---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-ethyl-4-methylpentanenitrile |
InChI |
InChI=1S/C8H15N/c1-4-8(6-9)5-7(2)3/h7-8H,4-5H2,1-3H3 |
InChI Key |
VARJVIPTAAIJST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.